6-(2,4-Dimethylpentan-3-yloxy)hexanal
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Overview
Description
6-(2,4-Dimethylpentan-3-yloxy)hexanal is an organic compound with the molecular formula C13H26O2 and a molecular weight of 214.35 g/mol . It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a hexane chain substituted with a 2,4-dimethylpentan-3-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylpentan-3-yloxy)hexanal typically involves the reaction of 6-bromohexanal with 2,4-dimethylpentan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethylpentan-3-yloxy)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 6-(2,4-Dimethylpentan-3-yloxy)hexanoic acid.
Reduction: 6-(2,4-Dimethylpentan-3-yloxy)hexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,4-Dimethylpentan-3-yloxy)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylpentan-3-yloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 2,4-dimethylpentan-3-yloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Dimethylpentan-3-yloxy)hexanoic acid
- 6-(2,4-Dimethylpentan-3-yloxy)hexanol
- 6-(2,4-Dimethylpentan-3-yloxy)hexanamine
Uniqueness
6-(2,4-Dimethylpentan-3-yloxy)hexanal is unique due to its specific structural features, including the presence of both an aldehyde group and a 2,4-dimethylpentan-3-yloxy substituent. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H26O2 |
---|---|
Molecular Weight |
214.34 g/mol |
IUPAC Name |
6-(2,4-dimethylpentan-3-yloxy)hexanal |
InChI |
InChI=1S/C13H26O2/c1-11(2)13(12(3)4)15-10-8-6-5-7-9-14/h9,11-13H,5-8,10H2,1-4H3 |
InChI Key |
DOEUFLVDZISXJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)OCCCCCC=O |
Origin of Product |
United States |
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